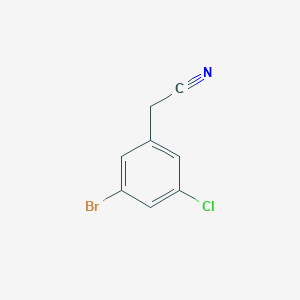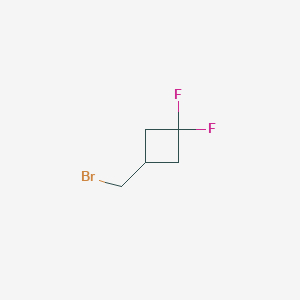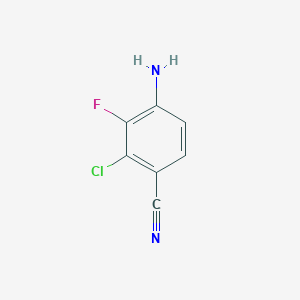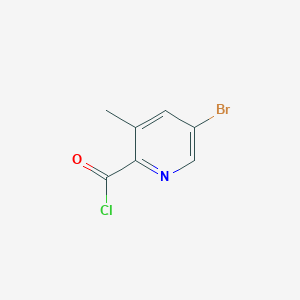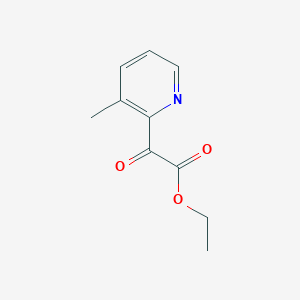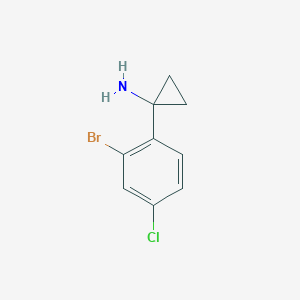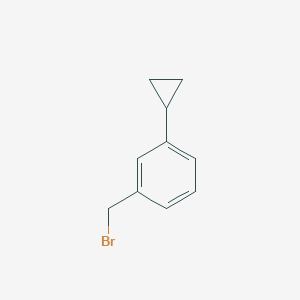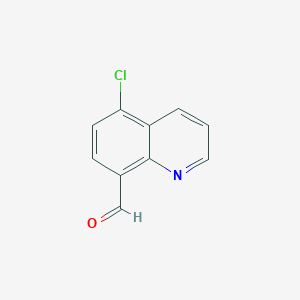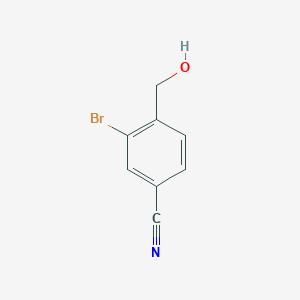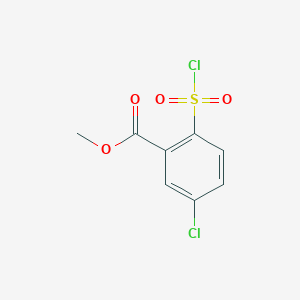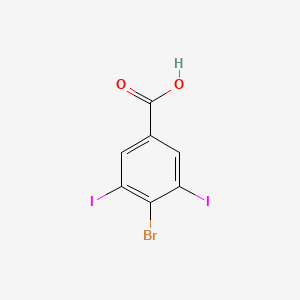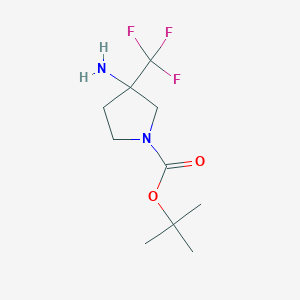
6-Bromo-2-fluoro-3-hydroxybenzaldehyde
Overview
Description
6-Bromo-2-fluoro-3-hydroxybenzaldehyde is a chemical compound with the CAS Number: 935534-46-6 . It has a molecular weight of 219.01 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name of this compound is this compound . The Inchi Code is 1S/C7H4BrFO2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-3,11H . The Inchi Key is JUIVOTYNMBEYFK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Characterization
6-Bromo-2-fluoro-3-hydroxybenzaldehyde is a versatile compound used in various synthesis processes. For instance, it's involved in the synthesis of methyl 4-bromo-2-methoxybenzoate through a series of reactions starting from 4-bromo-2-fluorotoluene, which is then converted to 4-bromo-2-fluorobenzaldehyde before further transformation. The end product, methyl 4-bromo-2-methoxybenzoate, shows high purity and yield, illustrating the compound's importance in synthetic organic chemistry (Chen Bing-he, 2008).
Additionally, this compound is involved in the synthesis of hydroxylated and methoxylated polybrominated diphenyl ethers (OH-PBDEs and MeO-PBDEs), substances of significant interest due to their natural occurrence and formation as metabolites of polybrominated diphenyl ethers (PBDEs), commonly used flame retardants. The elaborate synthesis process of these compounds, including the preparation of brominated phenoxybenzaldehydes and subsequent reactions, underscores the compound's utility in creating structurally diverse and complex molecules with potential applications in analytical and toxicological studies (G. Marsh, R. Stenutz, & A. Bergman, 2003).
Antimicrobial Activities
The compound is also a precursor in the synthesis of specific chalcones and chromones, which upon further reactions yield compounds with potential antimicrobial activities. The structural versatility provided by the bromo and fluoro substituents on the aromatic ring of this compound is crucial for the synthesis of these biologically active molecules (S. G. Jagadhani, S. G. Kundalikar, & B. Karale, 2014).
Environmental Transformations
In environmental science, metabolically stable anaerobic enrichment cultures utilize halogenated aromatic aldehydes, such as this compound, to study the biotransformation of these compounds in anaerobic conditions. The transformations involve oxidation and reduction reactions, revealing the compound's reactivity and the formation of different metabolites, which have implications for understanding environmental degradation processes and the fate of halogenated compounds in nature (A. Neilson, A. Allard, P. Hynning, & M. Remberger, 1988).
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
6-bromo-2-fluoro-3-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIVOTYNMBEYFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90701519 | |
| Record name | 6-Bromo-2-fluoro-3-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90701519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935534-46-6 | |
| Record name | 6-Bromo-2-fluoro-3-hydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=935534-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-fluoro-3-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90701519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
